Isosulpride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of isosulpride involves several synthetic routes, typically starting with the appropriate precursors and reagents. One common method includes the reaction of a substituted benzamide with an appropriate sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isosulpride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Isosulpride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
Isosulpride is structurally and functionally similar to other substituted benzamides such as amisulpride and sulpiride . it has unique properties that distinguish it from these compounds:
Amisulpride: Also a dopamine D2 and D3 receptor antagonist, but with different pharmacokinetic properties and clinical applications.
Sulpiride: Shares similar dopaminergic activity but has additional low-affinity D4 antagonist properties.
Comparison with Similar Compounds
- Amisulpride
- Sulpiride
- Metoclopramide (another substituted benzamide with different clinical uses)
Isosulpride’s unique combination of chemical properties and biological activities makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42792-26-7 |
---|---|
Molecular Formula |
C15H23N3O4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-2-yl)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)9-15(19)17-13-10-12(23(16,20)21)6-7-14(13)22-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)(H2,16,20,21) |
InChI Key |
VJIIYEHOXLPKBX-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |
Canonical SMILES |
CCN1CCCC1CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isosulpride, |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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